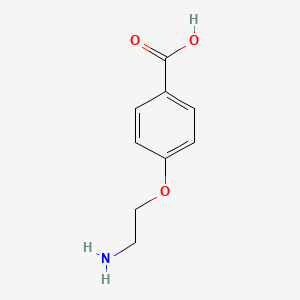

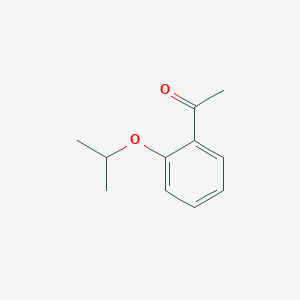

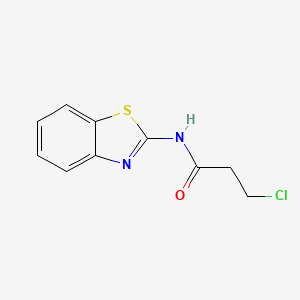

![molecular formula C12H10N4O3S B1274563 [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid CAS No. 436811-21-1](/img/structure/B1274563.png)

[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid” is a chemical compound with the CAS Number: 436811-21-1 . Its molecular weight is 290.3 and its molecular formula is C12H10N4O3S . The IUPAC name for this compound is [2- ( (2E)-1,3-benzothiazol-2 (3H)-ylideneamino)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4O3S/c17-9(18)5-7-10(19)15-11(13-7)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,19H,5H2,(H,17,18)(H2,13,14,15,16) . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Chemistry

Synthesis through Passerini Reaction : The compound is used as an acid component in the Passerini three-component reaction, leading to the production of unsaturated α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).

Fluorescence Properties for Metal Ion Detection : This compound shows potential in fluorescent chemical sensors, particularly for selectively determining Co2+ ions, indicating a promising application in metal ion sensing (Li Rui-j, 2013).

Antimicrobial Activity : Derivatives of this compound have been explored for their antimicrobial properties. The synthesized compounds showed slight to moderate activity against selected microorganisms, suggesting potential in the field of antimicrobial research (Chavan & Pai, 2007).

Potential in Organic Synthesis : It serves as a building block in the synthesis of various organic compounds, demonstrating its utility in organic chemistry and drug development (El-Shorbagi et al., 1988).

Pharmaceutical Applications

Antimicrobial Activity : Research indicates its derivatives are effective in combating bacterial strains like E. coli, E. fecalis, and others, highlighting its potential in developing new antimicrobial agents (Kalekar, Bhat & Koli, 2011).

Anti-Cancer Potential : Some derivatives have shown anticancer activity in leukemia, melanoma, and other cancer cell lines, suggesting a role in cancer treatment research (Havrylyuk et al., 2010).

Analgesic and Anti-Inflammatory Activities : Several imidazolyl acetic acid derivatives, including this compound, have been found to possess significant analgesic and anti-inflammatory activities, indicating potential in pain and inflammation management (Gowda et al., 2011).

Bioactive Molecule Synthesis : This compound is used in synthesizing various bioactive molecules with potential antimicrobial, anti-inflammatory, and other pharmacological activities (Patel et al., 2009).

Mécanisme D'action

Target of Action

The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its eventual death . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and virulence of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the synthesis of key components necessary for the bacteria’s survival . The downstream effects of this disruption include a decrease in the bacteria’s ability to infect and cause disease .

Pharmacokinetics

Similar benzothiazole derivatives have been found to exhibit good bioavailability

Result of Action

The result of the compound’s action is a significant reduction in the viability of Mycobacterium tuberculosis . This leads to a decrease in the severity of the infection and potentially aids in the recovery of the infected individual .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can impact its effectiveness . Additionally, factors such as pH, temperature, and the presence of certain ions can affect the stability of the compound

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-(1,3-benzothiazol-2-ylamino)-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c17-9(18)5-7-10(19)15-11(13-7)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,7H,5H2,(H,17,18)(H2,13,14,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKBFPXIGJABNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=NC(C(=O)N3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389866 |

Source

|

| Record name | [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436811-21-1 |

Source

|

| Record name | 2-(2-Benzothiazolylamino)-4,5-dihydro-5-oxo-1H-imidazole-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

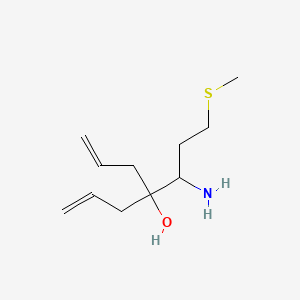

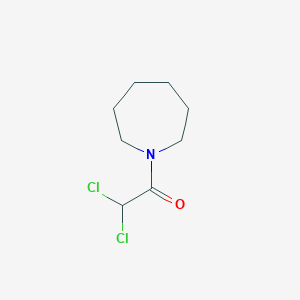

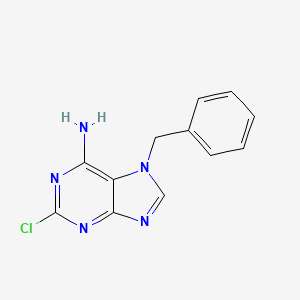

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

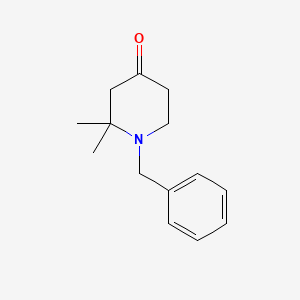

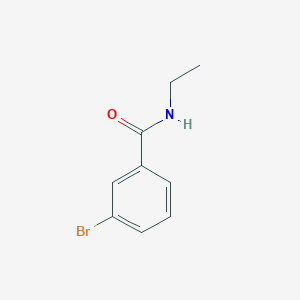

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

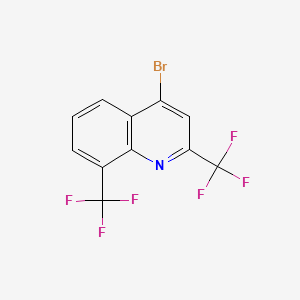

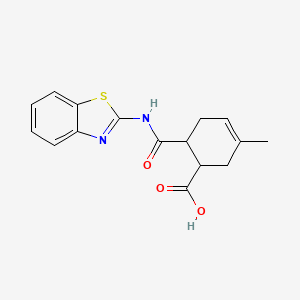

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)